3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a small molecule with the molecular formula C9H7BrClNO and a molecular weight of 260.52 g/mol . Vemurafenib , an orally available small molecule inhibitor of the serine/threonine protein kinase B-Raf(V600E) and B-Raf.
Mechanism of Action
Target of Action
The primary target of the compound BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is the BRCA1 protein . BRCA1 is a tumor suppressor gene that encodes for the BRCA1 protein, which plays a vital role in DNA repair, cell cycle regulation, and the maintenance of genomic stability . The BRCA1 protein interacts with a variety of other proteins that play essential roles in gene regulation and embryonic development .
Mode of Action
The compound interacts with its target, the BRCA1 protein, through its C-terminal BRCT domains . These domains are crucial in protein-protein interactions as well as in DNA damage response and cell cycle regulation through their phosphoprotein binding modules that recognize the phosphorylated protein sequence motif of other kinases . Mutations within the BRCT domain can disrupt the normal function of BRCA1 and lead to an increased risk of developing breast and ovarian cancer .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a role in the functional mechanisms of BRIP1, including “basal transcription factors,” “homologous recombination,” “nucleotide excision repair,” and DNA metabolism pathways . It also contributes to regulating ribosomal biogenesis, an essential cellular process known to be altered in Fanconi anemia and linked to the etiology of bone marrow failure .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of gene transcription without the requirement for a DNA-tethering function in mammalian and yeast cells . It also facilitates antisense ribosomal RNA production and double-stranded ribosomal RNA formation to suppress RNA polymerase I-induced ribosomal R-loops . This function contributes to regulating ribosomal biogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, modern materials such as Bisphenol A should be examined for their relationship with DNA stability, cancer incidence, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves several steps, starting from commercially available precursors. The synthetic route typically includes halogenation, nitration, and cyclization reactions under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving protein kinase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer, particularly melanoma.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: can be compared with other similar compounds, such as:
Dabrafenib: Another B-Raf inhibitor with a different chemical structure but similar mechanism of action.
Sorafenib: A multi-kinase inhibitor that targets B-Raf along with other kinases.
Trametinib: A MEK inhibitor that works downstream of B-Raf in the MAPK pathway.
These compounds share similar therapeutic applications but differ in their chemical structures, specific targets, and pharmacokinetic properties, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUONLUKMKCEHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1C2=C(C=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.